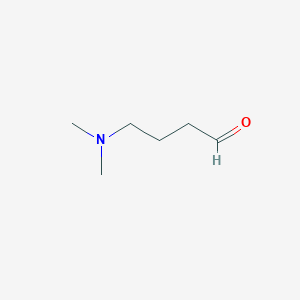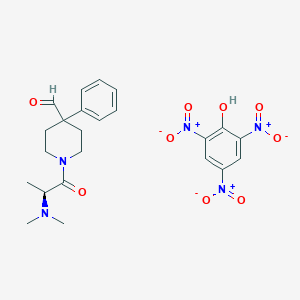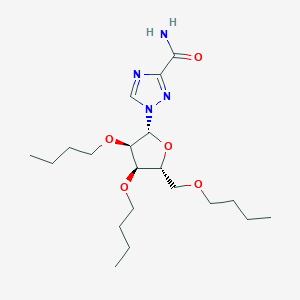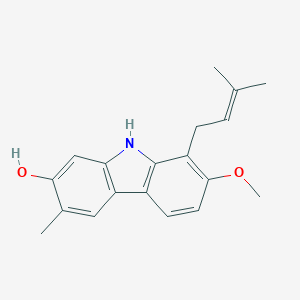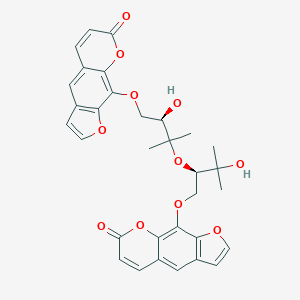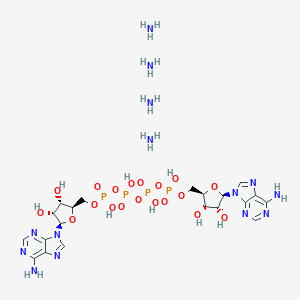
5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt
Overview
Description
Synthesis Analysis
The synthesis of adenosine and uridine 5'-tetra- and 5'-pentaphosphates demonstrates the complexity and specificity required in creating these nucleotide derivatives. Using an activated tetrametaphosphate ([PPN]2[P4O11]) and subsequent reactions, these compounds are synthesized with high yields, showcasing the intricate methods involved in producing adenosine-related compounds (Shepard et al., 2019).
Molecular Structure Analysis
The molecular structure of adenosine derivatives, including those with multiple phosphate groups, reveals the impact of steric effects and the position of the phosphate group on the molecule's overall configuration and reactivity. For example, the structure of adenosine hypodiphosphate ester provides insight into the rigidity and flexibility of the adenosine molecule's sugar conformations, which are critical for its biochemical functionality (Otręba et al., 2018).
Chemical Reactions and Properties
Adenosine derivatives undergo various chemical reactions, highlighting their reactivity and the role of phosphate groups in these processes. The formation of cyclic trimers from adenosine monophosphate derivatives illustrates the complex interplay between molecular structure and chemical reactivity, particularly how phosphate groups can influence reaction pathways (Smith et al., 1993).
Physical Properties Analysis
The solubility, aggregation behavior, and conformational stability of adenosine derivatives in various solvents provide critical insights into their physical properties. For instance, the behavior of guanosine 5'-monophosphate in dimethylsulfoxide (DMSO) reveals information about nucleotide aggregation and the stabilization of certain conformations, which are essential for understanding the physical properties of these molecules (West et al., 1994).
Chemical Properties Analysis
The enzymatic activity and interaction with metal ions of adenosine derivatives underscore their chemical properties and their role in biological systems. The study of enzymes that hydrolyze adenosine 5'-tetraphosphate, for example, sheds light on the chemical properties of adenosine derivatives and their metabolic significance (Guranowski et al., 1997).
Scientific Research Applications
Nucleoside Tetraphosphates as Enzyme Inhibitors
Nucleoside tetra- and pentaphosphates, synthesized from activated tetrametaphosphate, have been tested for their ability to inhibit the enzymatic activity of ribonuclease A (RNase A). These compounds have shown promise as competitive inhibitors, with specific nucleoside-conjugated linear and cyclic oligophosphates characterized in this capacity. The synthesis process involves reacting unprotected nucleosides with a base under anhydrous conditions, followed by ring opening to yield tetraphosphates and pentaphosphates with significant yields. This research not only provides insights into the synthesis of these compounds but also underscores their potential as biochemical tools for inhibiting RNase A, a critical enzyme involved in RNA processing and degradation (Shepard et al., 2019).
Structural Analysis of Nucleotide Analogs
The study of adenosine hypodiphosphate ester, an ADP analog, offers insights into the structural aspects of nucleotides and their interactions in biological systems. Through crystal structure analyses, researchers have explored the mode of adenine-hypodiphosphate interaction in various nucleotides and adenine salts. This research provides a foundational understanding of nucleotide structure, which is crucial for elucidating their roles in cellular biochemistry and potential therapeutic applications (Otręba et al., 2018).
Inhibition of Dinucleoside Tetraphosphatases
Adenosine-5'-O-phosphorylated and phosphorothioylated polyols have been investigated for their inhibitory effects on dinucleoside tetraphosphatases, enzymes involved in the degradation of dinucleoside polyphosphates. These compounds, particularly the adenosine-5'-O-phosphorothioylated polyols, displayed strong inhibitory properties, suggesting their utility in studying the function of Ap4A hydrolases in various biological processes, including DNA metabolism and stress responses (Guranowski et al., 2003).
properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBCSHRAXKIEQE-LKZCCGPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N14O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt | |
CAS RN |
102783-36-8 | |
| Record name | Adenosine, 5'-(pentahydrogen tetraphosphate), 5',5'-ester with adenosine, tetraammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





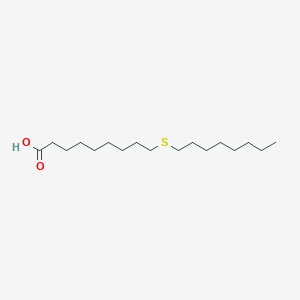
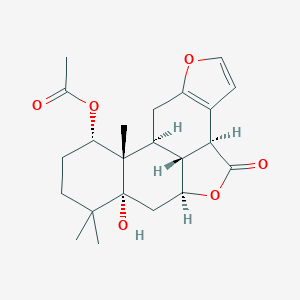
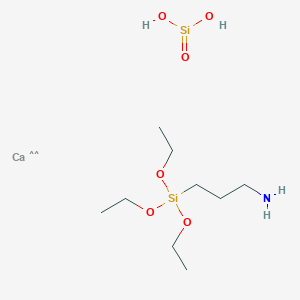
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)

